molecular formula C8H9BrN2O B7941595 2-Amino-4-bromo-N-methylbenzamide

2-Amino-4-bromo-N-methylbenzamide

Cat. No. B7941595
M. Wt: 229.07 g/mol
InChI Key: SHWRCCKZTLSLQX-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-N-methylbenzamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-bromo-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromo-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermal Stability Studies : Research on analogs like 2-amino-3,5-dichloro-N-methylbenzamide has involved studying their thermal stability using dynamic DSC curves and kinetic software, indicating potential applications in fields requiring materials with specific thermal properties (Cong & Cheng, 2021).

  • Inhibitors in Medicinal Chemistry : Derivatives such as N-[4-[[(3,4-dihydro-4-oxo-1,2,3-benzotriazin-6- yl)methyl]amino]benzoyl]-L-glutamic acid have been synthesized from similar compounds and investigated as inhibitors of recombinant mouse thymidylate synthase, showing potential in cancer treatment (Rosowsky, Forsch, & Moran, 1992).

  • Radiolabeling for Medical Imaging : Derivatives have been investigated for radiolabeling, like in the study of 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide for γ-emission tomography, indicating potential applications in medical diagnostics (Mertens et al., 1994).

  • Photodynamic Therapy in Cancer Treatment : Certain derivatives like zinc phthalocyanine substituted with benzenesulfonamide groups show promise in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Anticonvulsant Activity : Similar compounds like 4-aminobenzamides have been tested for anticonvulsant effects, indicating potential uses in pharmaceuticals for neurological disorders (Clark et al., 1984).

  • Synthetic Chemistry : Studies have been conducted on the synthesis and characterization of related compounds, providing insights into chemical processes that could be applicable to the synthesis of 2-Amino-4-bromo-N-methylbenzamide (Zheng Jian-hong, 2012).

  • Environmental Applications : Compounds like N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide have been used for the removal of heavy metals from aqueous solutions, indicating potential environmental applications (Rahman & Nasir, 2019).

properties

IUPAC Name

2-amino-4-bromo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWRCCKZTLSLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-N-methylbenzamide

Synthesis routes and methods I

Procedure details

30 ml of 2.0 M methylamine-methanol solution was added to 6.28 mg of 7-bromo-1H-benzo[1,3]oxazine-2,4-dion, and the mixture was stirred at room temperature for 2 hours. The reaction solution was distilled outunder reduced pressure, to obtain 6.57 mg of the above compound.
Quantity
6.28 mg
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-4-bromobenzoic acid (5.0 g, 23.1 mmol) and dioxane (50 mL) was added triphosgene (2.3 g, 7.75 mmol). The reaction mixture was heated to reflux and stirred for 4 h. Methylamine (40% in water, 2 mL, 23.1 mmol) was added dropwise after the mixture was cooled to room temperature. After stirring for 30 min, the solution was evaporated under reduced pressure and the residue was redissolved in DCM which was washed with sat. NaHCO3 aqueous solution, dried over Na2SO4, filtered, and evaporated to give 4.6 g of the target compound. MS (ESI): 229, 231 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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